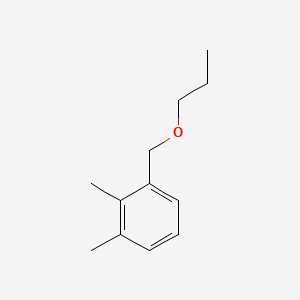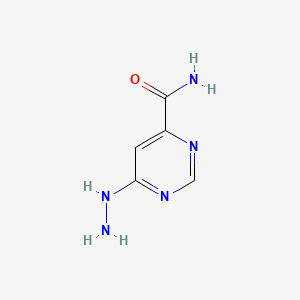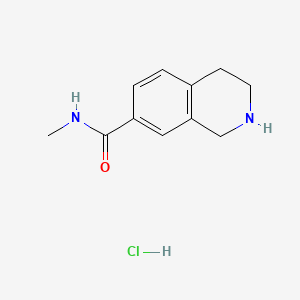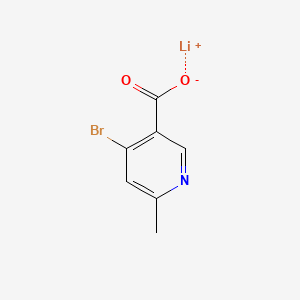
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a lithium ion, a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylate group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-6-methylpyridine-3-carboxylic acid.
Lithiation: The carboxylic acid is then treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the carboxylate group to form different functional groups .
Scientific Research Applications
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including solid-state electrolytes for batteries.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can influence various biochemical processes, while the pyridine ring and its substituents can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the lithium ion.
Lithium 4-bromo-3-carboxylate: Similar but without the methyl group at the 6th position.
Lithium 6-methylpyridine-3-carboxylate: Similar but without the bromine atom at the 4th position.
Uniqueness
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is unique due to the combination of the lithium ion, bromine atom, and methyl group on the pyridine ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in materials science, chemistry, and biology .
Properties
Molecular Formula |
C7H5BrLiNO2 |
|---|---|
Molecular Weight |
222.0 g/mol |
IUPAC Name |
lithium;4-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrNO2.Li/c1-4-2-6(8)5(3-9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
NURDMRZFKIBPAU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=C(C=N1)C(=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


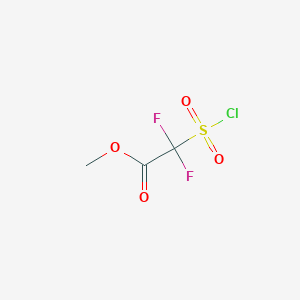

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
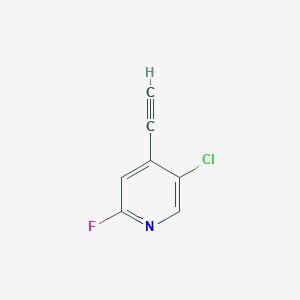
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
